3-phenethyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a quinazoline core, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The quinazoline core can be constructed via the condensation of anthranilic acid derivatives with amines, followed by cyclization . The final step involves coupling the oxadiazole and quinazoline intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, the development of more efficient catalysts, and the recycling of solvents and reagents to reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional carbonyl groups, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The exact mechanism of action of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is not well-documented. it is likely to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring, for example, may participate in hydrogen bonding or π-π interactions with biological macromolecules, while the quinazoline core could inhibit specific enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: Similar structure but with a different position of the methyl group on the phenyl ring.
1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific combination of functional groups and substituents, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C26H22N4O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-18-8-7-11-20(16-18)24-27-23(33-28-24)17-30-22-13-6-5-12-21(22)25(31)29(26(30)32)15-14-19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3 |
InChI Key |
LQZBJMPOCWRRKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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